N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a dimethylamine group at the 4-position and a piperazine ring substituted with a quinoxaline moiety at the 6-position. The quinoxaline-piperazine substituent enhances π-π stacking interactions with biological targets, while the dimethylamine group contributes to solubility and bioavailability .
Synthesis routes for analogous compounds (e.g., tert-butyl 4-(4-(benzylamino)pyrimidin-2-yl)piperazine-1-carboxylate) involve coupling reactions between pyrimidine cores and substituted piperazines, followed by deprotection steps using trifluoroacetic acid (TFA) to yield free amines . The target compound’s structural analogs have been optimized for improved aqueous solubility and binding affinity, as seen in lapatinib-derived quinolinimines .
Properties
IUPAC Name |
N,N-dimethyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-23(2)16-11-17(21-13-20-16)24-7-9-25(10-8-24)18-12-19-14-5-3-4-6-15(14)22-18/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVZUIPLZXTJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline derivative, followed by the formation of the piperazine ring, and finally the introduction of the pyrimidine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.
Scientific Research Applications
N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Modifications on the Piperazine Ring
The piperazine ring’s substitution pattern significantly influences biological activity and physicochemical properties. Key analogs include:
Key Findings :
- The quinoxaline substituent in the target compound provides superior binding energy (–7.8 kcal/mol) compared to thiomorpholine-1,1-dioxide analogs (–7.2 kcal/mol) .
- Ethyl and propyl groups (e.g., 10c, 10d) enhance lipophilicity but reduce aqueous solubility, whereas dimethylamine (target compound) balances solubility and target engagement .
Pyrimidine Core Modifications
Variations in the pyrimidine core’s substituents alter electronic properties and steric effects:
Key Findings :
- The quinoxaline-piperazine group in the target compound matches the binding energy of benzo[d]thiazole derivatives but with lower steric hindrance (RMSD = 1.38 Å) .
- Trifluoroethyl-substituted analogs (e.g., compound 13) exhibit reduced binding affinity, likely due to increased hydrophobicity disrupting target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
